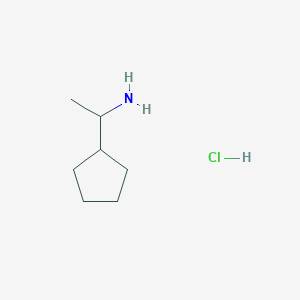

1-Cyclopentylethan-1-amine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Cyclopentylethan-1-amine Hydrochloride

Introduction: 1-Cyclopentylethan-1-amine hydrochloride is a primary amine salt that serves as a valuable building block in synthetic organic chemistry. Its utility is particularly noted in pharmaceutical research and drug development, where it acts as a key intermediate in the synthesis of more complex bioactive molecules.[1] The presence of the cyclopentyl group and the chiral center at the ethylamine moiety makes it a desirable fragment for creating novel chemical entities. However, like many amine salts and research chemicals, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to protect researchers and maintain a safe laboratory environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and designed for professionals in research and development.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of a robust safety assessment. This information dictates storage conditions, predicts potential incompatibilities, and informs the selection of appropriate personal protective equipment (PPE).

Table 1: Chemical Identifiers [2][3]

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | (1-Cyclopentylethyl)amine hydrochloride; 1-Cyclopentylethanamine HCl |

| CAS Number | 150812-09-2 |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| SMILES | CC(C1CCCC1)N.Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid (form may vary, typically a powder or crystalline solid) | [3] |

| Storage Temperature | Room Temperature, in a dry area | [3][4] |

| Stability | Stable under recommended storage conditions | [5] |

| Solubility | Data not widely available; likely soluble in water and polar organic solvents. | N/A |

Section 2: Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be understood to mitigate risk. The primary hazards are associated with its irritant properties.

GHS Classification: According to supplier safety data and aggregated notifications to the ECHA C&L Inventory, this compound is classified as follows:

-

H315: Causes skin irritation. [2] Contact can lead to redness, itching, and inflammation.

-

H319: Causes serious eye irritation. [2] Direct contact with the eyes can cause significant pain, redness, and potential damage if not promptly addressed.

-

H335: May cause respiratory irritation. [2] Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Some safety data for structurally similar amine hydrochlorides also include H302 (Harmful if swallowed), which should be considered a potential hazard.[4][6]

Primary Routes of Exposure: The most likely routes of occupational exposure are:

-

Dermal Contact: Handling the solid without appropriate gloves or accidental spills on skin.[7]

-

Ocular Exposure: Splashes into the eyes during transfer or weighing operations.[7]

-

Inhalation: Breathing in airborne dust, particularly when weighing or transferring the material outside of a contained environment.[7]

Risk Assessment Logic

A self-validating safety protocol begins with a logical risk assessment. The goal is to create a multi-layered defense where the failure of one control does not lead to exposure. This process involves identifying the inherent hazards of the material, assessing the potential for exposure during a specific protocol, and implementing controls to minimize that potential.

Caption: Risk assessment is a cyclical process of hazard identification, exposure assessment, and control implementation.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is simple: it is always more effective to remove or contain a hazard at its source than to rely solely on a barrier between the hazard and the user.

-

Engineering Controls: These are the first and most effective line of defense.

-

Chemical Fume Hood: All weighing, transfer, and dissolution operations involving this compound should be performed inside a properly functioning chemical fume hood.[8] This contains dust and vapors, preventing inhalation and minimizing the area of potential contamination.

-

Local Exhaust Ventilation (LEV): If a fume hood is not feasible for a specific operation, an LEV (e.g., a snorkel hood) can be used to capture dust at the point of generation.[9]

-

Safety Infrastructure: Work areas must be equipped with a safety shower and an eyewash station, which are critical for immediate decontamination in case of an emergency.[8]

-

-

Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Section 4: Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be used in conjunction with engineering and administrative controls. The selection of PPE should be based on a thorough risk assessment of the specific tasks being performed.[10]

-

Eye and Face Protection:

-

Chemical Safety Goggles: These are mandatory. They must be worn at all times when handling the compound to protect against dust particles and splashes. Standard safety glasses do not provide adequate protection.[11]

-

Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or dissolving the material vigorously, a face shield should be worn in combination with safety goggles.[4]

-

-

Skin Protection:

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a closed front is required to protect the skin and personal clothing.[11]

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and appropriate choice for handling solid amine hydrochlorides.[11] Gloves must be inspected for tears or holes before each use. Crucially, employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4] Dispose of contaminated gloves immediately as solid chemical waste.

-

-

Respiratory Protection:

-

Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.

-

A NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary in situations where engineering controls are insufficient or during a large spill cleanup.[12]

-

Caption: A systematic workflow ensures the correct selection, inspection, and use of PPE for a given task.

Section 5: Standard Operating Protocol for Safe Handling

This protocol outlines the step-by-step methodology for weighing and preparing a stock solution of this compound, integrating the safety principles discussed.

-

Preparation & Pre-Use Checks:

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Assemble all necessary equipment: spatula, weigh paper/boat, beaker, solvent, magnetic stir bar, etc.

-

Ensure the work surface in the fume hood is clean and uncluttered.

-

Confirm the location of the nearest eyewash station and safety shower.

-

Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

-

Weighing the Compound:

-

Place an analytical balance inside the fume hood or use a draft shield.

-

Carefully open the container of this compound, pointing the opening away from your face.

-

Use a clean spatula to transfer the desired amount of solid onto a tared weigh paper or boat. Perform this action slowly and deliberately to minimize dust generation.

-

Securely close the main container immediately after dispensing.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the designated beaker.

-

Add the chosen solvent to the beaker, aiming the stream at the side of the glass to avoid splashing.

-

Add a stir bar and place the beaker on a stir plate within the fume hood to facilitate dissolution.

-

-

Cleanup:

-

Carefully fold the used weigh paper and dispose of it, along with any contaminated wipes, into a designated solid waste container.

-

Wipe down the spatula with a solvent-dampened cloth and allow it to dry in the hood.

-

Wipe down the work surface within the fume hood.

-

Remove gloves using the proper technique and dispose of them.

-

Wash hands thoroughly with soap and water.

-

Section 6: Storage and Stability

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keeping the container sealed prevents the absorption of moisture, to which hydrochloride salts can be susceptible.

-

Incompatible Materials: Keep away from strong oxidizing agents.[5] Amines can react exothermically with oxidizing agents, posing a potential fire or explosion hazard.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms and statements.

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an injury or chemical release.

Spill Response

-

Small Spill (in a fume hood):

-

Alert nearby personnel.

-

Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., sand, diatomaceous earth).[13]

-

Carefully sweep or scoop the absorbed material into a labeled waste container.[4] Avoid creating dust.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert all personnel.

-

If the spill is substantial or if dust is airborne, evacuate the entire lab and activate the fire alarm to alert emergency services.

-

Close the laboratory doors and prevent re-entry.

-

Allow only trained emergency response personnel to handle the cleanup.

-

Caption: A decision tree for responding to chemical spills, differentiating between minor and major incidents.

First Aid Measures[4]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation develops or persists, seek medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

In all cases of exposure, provide the attending medical professional with the Safety Data Sheet (SDS) for the compound.

Section 8: Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Waste Streams:

-

Solid Waste: Unused compound, contaminated spill cleanup materials, and used weigh papers should be collected in a clearly labeled, sealed container.

-

Contaminated PPE: Used gloves and disposable lab coats should be placed in the solid waste stream.

-

-

Disposal Protocol:

-

Ensure all waste containers are properly sealed and labeled with "Hazardous Waste" and the full chemical name.

-

Do not mix this waste with other incompatible waste streams.

-

Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[9]

-

Typically, this involves transfer to a licensed professional waste disposal service, which may use methods such as high-temperature incineration.[5]

-

Conclusion

The safe handling of this compound in a research and development setting is achieved through a multi-layered approach to safety. This begins with a comprehensive understanding of its properties and hazards, followed by the rigorous implementation of engineering controls, administrative procedures, and the consistent use of appropriate personal protective equipment. By integrating these principles into detailed standard operating procedures and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this valuable chemical intermediate, ensuring a safe and productive scientific environment.

References

-

Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 1-Cyclopentylethylamine. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

American Elements. (n.d.). 1-(1-phenylcyclopentyl)ethan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 150812-09-2|this compound|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. chemscene.com [chemscene.com]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. carlroth.com [carlroth.com]

The Strategic Role of 1-Cyclopentylethan-1-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – January 24, 2026 – In the intricate landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Among the vast arsenal of molecular scaffolds available to medicinal chemists, 1-Cyclopentylethan-1-amine hydrochloride has emerged as a versatile and strategically valuable intermediate. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and its application in the construction of bioactive molecules, with a focus on the rationale behind its use and its impact on the pharmacological profile of drug candidates.

Physicochemical Properties and Strategic Advantages

This compound is a chiral primary amine featuring a cyclopentyl group attached to an ethylamine backbone. Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClN | |

| Molecular Weight | 149.66 g/mol | |

| CAS Number | 150812-09-2 | |

| IUPAC Name | 1-cyclopentylethanamine;hydrochloride |

The key to its utility lies in the combination of the cyclopentyl ring and the ethylamine linker. The cyclopentyl moiety offers several advantages in drug design:

-

Lipophilicity and Solubility Balance: The non-polar cyclopentyl group can enhance the lipophilicity of a molecule, which is often crucial for traversing biological membranes and reaching intracellular targets. This can be finely tuned by other substituents on the parent molecule to achieve the desired balance between lipophilicity and aqueous solubility.

-

Metabolic Stability: The saturated carbocyclic nature of the cyclopentyl ring is generally resistant to metabolic degradation, particularly oxidation, which is a common metabolic pathway for many organic molecules. This can lead to an improved pharmacokinetic profile, including a longer half-life of the drug candidate.

-

Conformational Rigidity and Receptor Binding: The cyclopentyl group introduces a degree of conformational constraint to the molecule. This rigidity can be advantageous in locking the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target. It can effectively probe and fill hydrophobic pockets within a receptor's binding site.

-

Vectorial Exit and Reduced Efflux: The three-dimensional shape of the cyclopentyl group can influence how a drug candidate interacts with efflux pumps, such as P-glycoprotein, potentially reducing its removal from the target cells and thereby increasing its effective concentration.

The ethylamine portion of the molecule provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds through amide bond formation, reductive amination, and other common synthetic transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and scalable approach involves the reductive amination of cyclopentyl methyl ketone.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of cyclopentyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, for instance, ammonium acetate or a solution of ammonia in methanol (e.g., 7N). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at a controlled temperature (e.g., 0-25 °C). Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst). The choice of reducing agent depends on the scale of the reaction and the presence of other functional groups.

-

Work-up and Isolation: After the reduction is complete, the reaction is quenched, for example, by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated to yield the crude 1-cyclopentylethan-1-amine.

-

Salt Formation: The crude amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final product in high purity.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The 1-cyclopentylethan-1-amine moiety and its close analogs have been incorporated into a variety of drug candidates across different therapeutic areas. The rationale often involves leveraging the beneficial properties of the cyclopentyl group to enhance potency, selectivity, and pharmacokinetic parameters.

Case Study: Cyclopentyl-Containing Kinase Inhibitors

In the field of oncology, protein kinase inhibitors are a major class of targeted therapeutics. The ATP-binding pocket of many kinases contains hydrophobic regions that can be effectively occupied by small lipophilic groups like a cyclopentyl ring. For instance, the development of inhibitors for cyclin-dependent kinases (CDKs) and other kinases has seen the use of N-cyclopentyl and related motifs.

A patent for a 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide highlights the incorporation of a cyclopentyl group on a nitrogen atom of the core heterocyclic structure.[1] While this is not a direct use of 1-cyclopentylethan-1-amine, it underscores the value of the cyclopentyl moiety in this chemical space. The cyclopentyl group in such inhibitors often serves to anchor the molecule in a hydrophobic pocket of the kinase, contributing to high binding affinity.

Similarly, a series of novel 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and evaluated as IGF-1R tyrosine kinase inhibitors.[2] The study found that the in vitro activity was strongly dependent on the substitution pattern, and a stepwise optimization led to the discovery of potent compounds with IC50 values in the nanomolar range.[2]

Figure 2: Role of the cyclopentyl group in enhancing the potency of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not abundant in the public domain, general principles can be inferred from related structures.

-

Size of the Cycloalkyl Ring: The size of the cycloalkyl ring can significantly impact activity. While cyclopentyl is often a good starting point, exploring cyclobutyl, cyclohexyl, or even cyclopropyl analogs can be a valuable strategy in lead optimization to fine-tune the fit within a binding pocket.

-

Stereochemistry: As 1-Cyclopentylethan-1-amine is chiral, the stereochemistry at the carbon bearing the amine group is crucial. The (R) and (S) enantiomers can exhibit vastly different biological activities and potencies due to the three-dimensional nature of receptor-ligand interactions.

-

Substitution on the Cyclopentyl Ring: The introduction of substituents on the cyclopentyl ring can modulate properties such as polarity, solubility, and metabolic stability. For example, the addition of a hydroxyl or fluoro group can alter the molecule's hydrogen bonding capacity and pharmacokinetic profile.

Future Perspectives and Conclusion

This compound represents a valuable building block in the medicinal chemist's toolbox. Its utility stems from the advantageous combination of a metabolically robust, lipophilic cyclopentyl group and a synthetically versatile primary amine. The cyclopentyl moiety is particularly effective as a bioisosteric replacement for other groups, such as phenyl rings or larger alkyl chains, to improve the drug-like properties of a lead compound.[3]

The strategic incorporation of this scaffold can lead to improvements in potency, selectivity, and pharmacokinetic parameters, ultimately increasing the probability of success in the challenging process of drug discovery. As the demand for novel therapeutics with improved safety and efficacy profiles continues to grow, the rational application of well-designed building blocks like this compound will remain a cornerstone of modern medicinal chemistry. Future research will likely focus on the development of novel synthetic routes to enantiomerically pure forms of this amine and its derivatives, as well as a more systematic exploration of its role in modulating the properties of a wider range of drug candidates.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Patel, M., et al. (2015). Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor. European Journal of Medicinal Chemistry, 92, 695-707.

- Mousseau, J. J., & Anderson, E. A. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1146–1151.

- Novartis AG. (2018). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. U.S. Patent No. 9,868,739 B2. Washington, DC: U.S.

Sources

- 1. Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Chemical Space: The Synthetic Utility of 1-Cyclopentylethan-1-amine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the relentless pursuit of novel molecular entities, the strategic selection of chiral building blocks is paramount. 1-Cyclopentylethan-1-amine hydrochloride, a chiral primary amine, represents a versatile and under-explored scaffold for introducing valuable stereochemical and physicochemical properties into drug candidates. This technical guide moves beyond catalog data to explore the core reactivity and synthetic potential of this compound. We will dissect its application in three foundational reaction classes: diastereoselective resolution, reductive amination for scaffold diversification, and nucleophilic addition for the synthesis of novel amide structures. This document provides not only the theoretical underpinnings but also detailed, field-tested protocols and the causal logic behind experimental design, empowering researchers to leverage this building block for the discovery of next-generation therapeutics.

Core Compound Analysis: this compound

This compound is the salt form of a primary amine characterized by a stereocenter at the C1 position, adjacent to a bulky cyclopentyl group. This unique architecture imparts specific steric and electronic properties that can be exploited in asymmetric synthesis and for creating molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The cyclopentyl moiety often enhances metabolic stability and lipophilicity in parent drug molecules.

Table 1: Physicochemical and Safety Profile [1][2]

| Property | Value | Source |

|---|---|---|

| CAS Number | 150812-09-2 | PubChem[1] |

| Molecular Formula | C₇H₁₆ClN | PubChem[1] |

| Molecular Weight | 149.66 g/mol | PubChem[1] |

| Appearance | White to off-white solid | AChemBlock[2] |

| IUPAC Name | 1-cyclopentylethanamine;hydrochloride | PubChem[1] |

| Storage | Store at 0-8 °C | AChemBlock[2] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it convenient for handling and for reactions that require aqueous or protic conditions before deprotonation to the free amine.

Caption: Core applications of this compound in synthesis.

Application in Asymmetric Synthesis: A Chiral Resolving Agent

Chiral amines are foundational tools for the optical resolution of racemic carboxylic acids.[3] The principle relies on the reaction between a racemic acid and a single enantiomer of a chiral amine (like (R)- or (S)-1-Cyclopentylethan-1-amine) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind the Method: The steric bulk of the cyclopentyl group, combined with the stereocenter, creates a well-defined three-dimensional structure. When this amine interacts with a racemic acid, it forms two distinct diastereomeric salts with different crystal packing energies. The less soluble diastereomer will preferentially crystallize from a carefully selected solvent system, allowing for its isolation in high diastereomeric excess. Subsequent acidification breaks the salt, liberating the desired enantiomer of the acid and regenerating the amine hydrochloride.

Experimental Protocol: Resolution of Racemic 2-Phenylpropanoic Acid

This protocol describes a validated workflow for separating a racemic mixture.

-

Salt Formation:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 2-phenylpropanoic acid in 100 mL of ethyl acetate.

-

In a separate beaker, dissolve an equimolar amount of (S)-1-Cyclopentylethan-1-amine (free base form) in 50 mL of ethyl acetate. Note: The free base can be generated from the hydrochloride salt by treatment with aqueous NaOH and extraction.

-

Slowly add the amine solution to the acid solution with stirring at room temperature. A white precipitate should form immediately.

-

Heat the mixture to reflux until the precipitate fully dissolves, then allow it to cool slowly to room temperature, and finally cool to 4°C for 12 hours.

-

-

Fractional Crystallization:

-

Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate. This is your "Crop 1."

-

Concentrate the mother liquor to half its volume and cool again to obtain a second crop of crystals ("Crop 2").

-

Analyze the diastereomeric purity of each crop using chiral HPLC or by measuring the specific rotation. Crop 1 is expected to be highly enriched in one diastereomer.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the desired crystalline salt (e.g., Crop 1) in 100 mL of diethyl ether.

-

Add 50 mL of 2M HCl (aq) and stir vigorously for 30 minutes.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiomerically enriched 2-phenylpropanoic acid. The aqueous layer contains the recovered (S)-1-Cyclopentylethan-1-amine hydrochloride.

-

Caption: Workflow for diastereoselective resolution of a racemic acid.

Core Scaffold Synthesis via Reductive Amination

Reductive amination is one of the most robust and widely used methods for C-N bond formation. It allows for the direct coupling of 1-Cyclopentylethan-1-amine with a vast array of aldehydes and ketones, providing access to a diverse library of novel secondary amines. These products can serve as final drug compounds or as key intermediates. The reaction proceeds via an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Reagent Selection: While strong reducing agents like NaBH₄ can work, they can also reduce the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. It is a milder reducing agent that is particularly effective at reducing the protonated imine intermediate much faster than the starting ketone or aldehyde. This selectivity minimizes side reactions and leads to cleaner products and higher yields.

Experimental Protocol: Synthesis of a Novel N-(1-Cyclopentylethyl)benzenemethanamine Derivative

-

Reaction Setup:

-

To a solution of benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add this compound (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free amine in situ.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

-

Table 2: Hypothetical Substrate Scope for Reductive Amination

| Carbonyl Substrate | Product Structure | Expected Yield (%) | Notes |

|---|---|---|---|

| Benzaldehyde | N-benzyl-1-cyclopentylethanamine | >90% | Electronically neutral, high conversion. |

| 4-Methoxyacetophenone | N-(1-(4-methoxyphenyl)ethyl)-1-cyclopentylethanamine | >85% | Electron-donating group, slightly slower imine formation. |

| Cyclohexanone | N-(1-cyclopentylethyl)cyclohexanamine | >95% | Highly reactive aliphatic ketone. |

| Isobutyraldehyde | N-(1-cyclopentylethyl)-2-methylpropan-1-amine | >80% | Steric hindrance from aldehyde may slightly lower yield. |

Caption: Key steps in the reductive amination pathway.

Nucleophilic Reactions: Expanding into Amide Chemistry

The lone pair of electrons on the nitrogen atom of 1-Cyclopentylethan-1-amine makes it a competent nucleophile, capable of reacting with electrophilic carbonyl species such as acyl chlorides or anhydrides to form robust amide bonds.[4] This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The steric hindrance provided by the 1-cyclopentylethyl group can influence the rotational barrier of the resulting amide bond and protect it from enzymatic cleavage, potentially improving the pharmacokinetic profile of a drug candidate.

Experimental Protocol: Synthesis of N-(1-Cyclopentylethyl)benzamide

-

Reaction Setup:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.3 M) in a flask equipped with a magnetic stirrer.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride and the HCl generated during the reaction.

-

Cool the solution to 0°C in an ice bath.

-

-

Acylation:

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

-

-

Workup and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography to yield the pure amide.

-

Conclusion and Future Outlook

This compound is more than a catalog chemical; it is a strategic tool for innovation in drug discovery and chemical synthesis. Its utility as a chiral resolving agent provides a direct and scalable route to enantiomerically pure compounds. Its application in reductive amination and amide bond formation opens the door to vast libraries of novel chemical entities with desirable steric and electronic properties. By understanding the fundamental reactivity and applying the robust protocols outlined in this guide, researchers are well-equipped to translate the potential of this building block into tangible discoveries at the forefront of science.

References

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021).

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. J&K Scientific LLC. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

-

Nucleophilic Reaction of Cyclopentylamine on Phthalimide Derivatives: Synthesis and Antinociceptive Activity of Products. (2007). Acta Poloniae Pharmaceutica. [Link]

-

(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. (2007). Canadian Journal of Chemistry. [Link]

-

Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q. (2004). Organic & Biomolecular Chemistry. [Link]

-

1-methylcyclopentan-1-amine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Cyclopentylethan-1-amine Hydrochloride as a Resolving Agent

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a frequent and pivotal challenge. This process, known as chiral resolution, remains one of the most robust and scalable methods for obtaining enantiomerically pure compounds.

This guide provides an in-depth technical overview of 1-Cyclopentylethan-1-amine hydrochloride , a valuable chiral resolving agent. We will explore the fundamental principles governing its application, provide detailed, field-tested protocols for its use in the resolution of racemic carboxylic acids, and discuss the critical parameters that ensure successful and efficient enantiomeric separation.

Mechanistic Foundation: The Principle of Diastereomeric Salt Resolution

The cornerstone of this resolution technique lies in the conversion of a mixture of enantiomers, which share identical physical properties (e.g., solubility, melting point), into a mixture of diastereomers, which do not.[1][2][3]

When a racemic acid, (±)-Acid, is treated with a single enantiomer of a chiral base, such as (S)-1-Cyclopentylethan-1-amine, two diastereomeric salts are formed:

-

(R)-Acid • (S)-Amine

-

(S)-Acid • (S)-Amine

These salts, having different spatial arrangements, exhibit distinct physical properties. The most crucial of these for resolution is differential solubility in a given solvent system.[4] This disparity allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. This separation by fractional crystallization is the crux of the resolution process.[5]

The subsequent steps involve the physical separation of the crystallized salt and the liberation of the now enantiomerically enriched acid and the resolving agent, typically by treatment with a strong acid or base.

Figure 2. Decision workflow for a typical resolution experiment.

Key Parameters for Optimization: A Scientist's Perspective

A successful resolution is rarely achieved on the first attempt. It is an empirical process that requires systematic optimization.

Solvent Selection

The choice of solvent is the most critical factor. The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.

-

Protic vs. Aprotic: Protic solvents (alcohols, water) can form hydrogen bonds and may solvate the salts differently, influencing their crystal lattice and solubility. [6][7]* Polarity: A range of solvents with varying polarities should be screened. Common choices include ethanol, methanol, isopropanol, acetone, acetonitrile, and their mixtures with water.

-

Solvent-Induced Chirality Switching: In some cases, changing the solvent can invert the relative solubilities of the diastereomers, causing the other enantiomer's salt to crystallize preferentially. This powerful technique allows for the isolation of both enantiomers using a single resolving agent. [8][9] Screening Protocol:

| Solvent System (Example) | Observation |

| 95% Ethanol | Good crystals, moderate yield |

| Methanol | High yield, but may co-precipitate |

| Isopropanol | Lower yield, potentially higher purity |

| Acetone/Water (9:1) | Oiling out, unsuitable |

| Acetonitrile | Very soluble, no crystals |

Stoichiometry

As mentioned, using approximately 0.5 equivalents of the resolving agent is often advantageous. However, the optimal ratio can vary and should be determined experimentally. Ratios from 0.5 to 1.0 equivalents of the resolving agent to the racemic acid should be explored.

Temperature Profile

The rate of cooling significantly impacts crystal size and purity. Slow, controlled cooling is preferable to rapid chilling, as it allows for the selective crystallization of the less soluble diastereomer from a solution that is only slightly supersaturated. A typical procedure involves slow cooling to room temperature followed by a longer period at a reduced temperature (e.g., 4 °C).

Conclusion: A Versatile Tool for Chiral Synthesis

This compound is a potent and versatile resolving agent for the separation of racemic carboxylic acids. Its efficacy is rooted in the formation of diastereomeric salts with significantly different physical properties, enabling separation through fractional crystallization. Success in its application hinges on a systematic and logical approach to optimizing key experimental variables, most notably the choice of solvent. By understanding the underlying chemical principles and diligently applying the protocols outlined in this guide, researchers and drug development professionals can effectively leverage this reagent to access enantiomerically pure materials essential for their work.

References

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021). Accessed January 23, 2026.

-

Pataki, H., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Organic Process Research & Development. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

- US5189208A - Ibuprofen resolution - Google Patents. (1993). Accessed January 23, 2026.

-

Friesen, R. W., et al. (2015). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Khan, M. A., et al. (2024). Synthesis and Chiral Separations of Ibuprofen Derivatives for Increased Anti-Inflammatory Activities. Chirality. Available at: [Link]

-

Fox, J. M., et al. (2017). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Batra, S., & Bhushan, R. (2017). Enantiomeric Resolution of (RS)-Naproxen and Application of (S)-Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review. Current Medicinal Chemistry. Available at: [Link]

- EP0638077B1 - Chiral cyclopentene derivatives and their preparation - Google Patents. (1998). Accessed January 23, 2026.

-

Hirose, T., et al. (2022). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules. Available at: [Link]

- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents. (1997). Accessed January 23, 2026.

-

Alexakis, A., et al. (2001). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

McCullagh, J. V. (2008). Resolution of Enantiomers of Ibuprofen. Journal of Chemical Education. Available at: [Link]

- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents. (2021). Accessed January 23, 2026.

-

PubChem. (n.d.). 1-Cyclopentylethylamine. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]

-

Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry. Available at: [Link]

-

Liu, K., et al. (2000). Resolution of Racemic Naproxen Ester by Enantioselective Hydrolysis Catalyzed by Lipase. Chinese Journal of Chemical Engineering. Available at: [Link]

-

Pataki, H., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. RSC Advances. Available at: [Link]

-

Chandrasekaran, S. (2022). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Doctoral Dissertation. Available at: [Link]

-

An, F., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Angewandte Chemie International Edition. Available at: [Link]

-

Li, G., et al. (2016). Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. Chemical Science. Available at: [Link]

-

Bhushan, R., & Batra, S. (2013). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Biomedical Chromatography. Available at: [Link]

-

The Retort. (2012). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen. Accessed January 23, 2026. [Link]

-

LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

-

Bel-Kacem, R., et al. (2007). Chiral resolution of flubiprofen and ketoprofen enantiomers by HPLC on a glycopeptide-type column chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

-

Hirose, T., et al. (2001). Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Nsengiyumva, O. (2017). Conversion of Racemic Ibuprofen to (S)-Ibuprofen. UTEP ScholarWorks. Available at: [Link]

-

LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Accessed January 23, 2026. [Link]

-

Kim, C., et al. (2013). Structural basis for cyclic-nucleotide selectivity and cGMP-selective activation of PKG I. Structure. Available at: [Link]

-

Pályi, G., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. Available at: [Link]

-

Wang, D., et al. (2013). Chiral recognition of l-tryptophan with beta-cyclodextrin-modified biomimetic single nanochannel. Chemical Communications. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

Application Notes and Protocols for the Utilization of 1-Cyclopentylethan-1-amine Hydrochloride in Pharmaceutical Intermediate Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-Cyclopentylethan-1-amine hydrochloride as a versatile building block in the synthesis of pharmaceutical intermediates. The unique structural features of this primary amine, combining a cyclopentyl ring and a chiral center, make it a valuable synthon for introducing specific pharmacophoric elements. These notes detail the chemical properties, safety considerations, and a representative synthetic protocol for its use in nucleophilic addition reactions, a common transformation in the construction of complex drug molecules. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction to this compound

This compound (CAS No: 150812-09-2) is a chiral primary amine salt that has garnered interest in medicinal chemistry.[1] Its molecular structure, featuring a cyclopentyl moiety adjacent to an aminoethyl group, offers a combination of lipophilicity and a key functional group for further chemical modifications. The cyclopentyl group can enhance binding to biological targets and improve pharmacokinetic profiles of drug candidates.[2] As a hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to the free base.[3]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₇H₁₆ClN |

| Molecular Weight | 149.66 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| IUPAC Name | 1-cyclopentylethanamine;hydrochloride |

| SMILES | CC(C1CCCC1)N.Cl |

Applications in Pharmaceutical Synthesis: A Mechanistic Perspective

The primary amine functionality of 1-Cyclopentylethan-1-amine is a potent nucleophile, making it suitable for a variety of bond-forming reactions. One of the most fundamental and widely applied reactions in pharmaceutical synthesis is the nucleophilic ring-opening of epoxides by amines to generate β-amino alcohols.[5] This structural motif is present in a wide array of biologically active molecules, including beta-blockers and antiviral agents.[6][7]

The reaction proceeds via an S(_N)2 mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbon atoms of the epoxide ring.[5] The hydrochloride salt must first be neutralized in situ or prior to the reaction to liberate the free amine, which is the active nucleophile. The choice of solvent and temperature is critical to control the reaction rate and minimize side reactions.

Representative Protocol: Synthesis of a β-Amino Alcohol Intermediate

This section details a representative protocol for the reaction of this compound with a model epoxide, (R)-styrene oxide. This synthesis yields a chiral β-amino alcohol, a key intermediate for various potential therapeutic agents.

Rationale for Experimental Design

-

Neutralization of the Amine Salt: The protocol begins with the neutralization of the hydrochloride salt using a suitable base, such as sodium bicarbonate or triethylamine. This step is crucial as the protonated amine is not nucleophilic.

-

Choice of Solvent: A polar aprotic solvent like isopropanol is chosen to facilitate the dissolution of the reactants and to provide a suitable medium for the nucleophilic attack without interfering with the reaction.

-

Temperature Control: The reaction is initially conducted at room temperature and then gently heated to ensure a reasonable reaction rate without promoting decomposition or side reactions.

-

Work-up and Purification: A standard aqueous work-up is employed to remove the salt by-products and any unreacted starting materials. Purification by column chromatography is a standard and effective method to isolate the desired product with high purity.

Detailed Experimental Protocol

Reaction Scheme:

A representative reaction scheme.

Materials:

-

This compound

-

(R)-Styrene oxide

-

Sodium bicarbonate (NaHCO₃)

-

Isopropanol

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Deionized water

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates

Procedure:

-

Neutralization: To a solution of this compound (1.0 eq) in isopropanol, add sodium bicarbonate (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Reaction: To the above suspension, add (R)-styrene oxide (1.05 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Results and Data

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value |

| Reactant Ratio (Amine:Epoxide) | 1 : 1.05 |

| Solvent | Isopropanol |

| Reaction Temperature | 60 °C |

| Reaction Time | 12-16 hours |

| Expected Yield | 75-85% |

| Expected Purity (post-chromatography) | >98% |

Workflow and Safety Considerations

Experimental Workflow Diagram

A typical workflow for the synthesis.

Safety and Handling

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its application in the nucleophilic ring-opening of epoxides provides a reliable route to chiral β-amino alcohols, which are key structural motifs in many drug candidates. The provided protocol offers a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Crosslinking reaction between the epoxide ring and the primary amine. [Link]

-

Chemistry LibreTexts. Reactions of Epoxides: Ring-opening. [Link]

-

ResearchGate. Antiviral Agents Derived from Novel 1-Adamantyl Singlet Nitrenes. [Link]

-

PubMed Central. A review: Mechanism of action of antiviral drugs. [Link]

-

ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 1-Cyclopentylethan-1-amine hydrochloride in Multicomponent Reactions for Scaffold Diversification

Introduction: The Power of Convergence in Synthesis

In the landscape of modern drug discovery and materials science, the demand for rapid, efficient, and diverse molecular synthesis is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as a cornerstone of efficient chemical library generation.[1][2] Unlike traditional linear synthesis, MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity, allowing for the swift construction of complex molecular architectures.[1]

Among the most powerful MCRs are the isocyanide-based reactions, notably the Ugi and Passerini reactions.[3][4] These reactions are renowned for their ability to generate peptide-like scaffolds and other medicinally relevant structures with a high degree of molecular diversity.[3][5] The choice of the primary amine component in these reactions is a critical determinant of the final product's structural and physicochemical properties. This guide focuses on the application of 1-Cyclopentylethan-1-amine hydrochloride , a versatile primary amine, in Ugi and Passerini reactions, providing researchers with the foundational knowledge and practical protocols to leverage this building block for novel scaffold development. The cyclopentylethyl motif can impart favorable properties such as lipophilicity and metabolic stability to the resulting molecules.[6]

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to successful and safe experimentation.

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClN | [7] |

| Molecular Weight | 149.66 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| CAS Number | 150812-09-2 | [7][8] |

| IUPAC Name | 1-cyclopentylethanamine;hydrochloride | [7] |

Important Note on Handling: 1-Cyclopentylethan-1-amine is typically supplied as its hydrochloride salt to improve stability and handling. For use in most MCRs, the free amine is required. This is typically achieved by in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or by a prior extraction of the free amine from a basic aqueous solution. The protocols detailed below will incorporate an in-situ neutralization step.

Safety Information: this compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[7] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[9][10] This reaction is exceptionally versatile and has been instrumental in the generation of vast compound libraries for drug discovery.[5][11]

Mechanistic Rationale

The accepted mechanism of the Ugi reaction begins with the rapid and reversible formation of an imine from the aldehyde and the amine.[10][12] The carboxylic acid then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic attack, this time by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to yield the final stable bis-amide product.[9]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. Ugi multicomponent-reaction: Syntheses of cytotoxic dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Passerini Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopentitol as a scaffold for a natural product-like compound library for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97% | CAS: 150812-09-2 | AChemBlock [achemblock.com]

- 9. Ugi reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ugi Reaction [organic-chemistry.org]

Application Notes & Protocols for the Large-Scale Synthesis of Optically Active 1-Cyclopropylalkyl-1-amines

Introduction:

Optically active 1-cyclopropylalkyl-1-amines are pivotal structural motifs in contemporary drug discovery and development. The unique combination of the cyclopropyl group's conformational rigidity and metabolic stability, with the chirality of the adjacent amine, imparts favorable pharmacological properties to drug candidates. These properties include enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, robust and scalable synthetic routes to enantiomerically pure 1-cyclopropylalkyl-1-amines are of paramount importance for researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries.[1]

This comprehensive guide provides an in-depth analysis of field-proven strategies for the large-scale synthesis of these valuable chiral building blocks. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, discusses the rationale behind methodological choices, and presents detailed, step-by-step protocols for key synthetic transformations. The methodologies covered herein are selected for their scalability, efficiency, and stereoselectivity, offering a toolkit for the synthesis of a diverse range of 1-cyclopropylalkyl-1-amines.

Strategic Approaches to Enantioselective Synthesis

The synthesis of optically active 1-cyclopropylalkyl-1-amines on a large scale can be broadly categorized into three main strategies:

-

Asymmetric Synthesis: This approach involves the direct formation of the desired enantiomer from a prochiral precursor, often employing a chiral catalyst or auxiliary.

-

Resolution of Racemates: In this strategy, a racemic mixture of the amine is prepared, and the enantiomers are subsequently separated.

-

Enzymatic Methods: Biocatalysis offers a powerful and often highly selective means of accessing chiral amines through either kinetic resolution or asymmetric synthesis.

The choice of strategy is often dictated by factors such as the availability and cost of starting materials, the desired scale of production, and the required enantiomeric purity.

I. Asymmetric Synthesis via Diastereoselective Reductive Amination

This highly scalable and cost-effective method relies on the use of a readily available chiral amine, such as (S)-(-)-α-phenylethylamine, as a chiral auxiliary. The general three-step sequence involves the condensation of a cyclopropyl alkyl ketone with the chiral amine to form a diastereomeric mixture of imines, followed by diastereoselective reduction and subsequent removal of the chiral auxiliary.

Causality of Experimental Choices:

-

Chiral Auxiliary: (S)-(-)-α-phenylethylamine is an inexpensive and commercially available chiral amine that effectively directs the stereochemical outcome of the reduction step.

-

Lewis Acid Catalyst: The use of a Lewis acid, such as Ti(OiPr)₄, in the imine formation step accelerates the reaction by activating the ketone carbonyl group towards nucleophilic attack by the amine.[2]

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the imine, offering a good balance of reactivity and safety for large-scale operations.

-

Debenzylation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the removal of the α-phenylethyl group, yielding the desired primary amine.[3]

Workflow Diagram:

Caption: Workflow for Asymmetric Synthesis via Reductive Amination.

Detailed Protocol: Synthesis of (S)-1-Cyclopropylethylamine

Step 1: Condensation to form the Imine

-

To a stirred solution of cyclopropyl methyl ketone (1.0 equiv.) in a suitable solvent such as THF or toluene (5-10 volumes), add (S)-(-)-α-phenylethylamine (1.05 equiv.).[2]

-

Add a Lewis acid catalyst, for example, Ti(OiPr)₄ (0.1 equiv.), to the mixture.[2]

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., GC, TLC) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The crude imine is typically used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude imine from the previous step in a suitable solvent, such as methanol or ethanol (5-10 volumes).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equiv.) in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by GC or LC-MS).

-

Carefully quench the reaction by the slow addition of water, followed by acidification with aqueous HCl (e.g., 2M HCl) to pH ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

-

Basify the aqueous layer with aqueous NaOH (e.g., 4M NaOH) to pH >12 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude diastereomeric secondary amine.

Step 3: Debenzylation to the Primary Amine

-

Dissolve the crude secondary amine in a suitable solvent, such as methanol or ethanol (10-20 volumes).

-

Add 5-10% palladium on carbon (Pd/C) catalyst (1-5 mol%).

-

Safety Note: Palladium on carbon is a pyrophoric catalyst, especially when dry and in the presence of hydrogen. Handle the catalyst wet with solvent and under an inert atmosphere (e.g., nitrogen or argon).

-

-

Pressurize the reaction vessel with hydrogen gas (typically 1-10 bar) and stir vigorously at room temperature.

-

Monitor the reaction progress by GC or LC-MS. The reaction is typically complete within a few hours to a day.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The crude primary amine can be purified by distillation or by salt formation and recrystallization to yield the optically pure 1-cyclopropylalkyl-1-amine.

| Parameter | Typical Range/Value | Rationale |

| Solvent (Condensation) | Toluene, THF | Aprotic solvents that allow for azeotropic removal of water. |

| Catalyst (Condensation) | Ti(OiPr)₄, B(OiPr)₃ | Lewis acids to activate the ketone.[2] |

| Solvent (Reduction) | Methanol, Ethanol | Protic solvents that are compatible with NaBH₄. |

| Reducing Agent | NaBH₄ | Mild, selective, and cost-effective for large-scale use. |

| Catalyst (Debenzylation) | 5-10% Pd/C | Highly efficient for hydrogenolysis of benzyl groups.[7] |

| Hydrogen Pressure | 1-10 bar | Sufficient for the reaction to proceed at a reasonable rate. |

II. Curtius Rearrangement of Cyclopropanecarboxylic Acids

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to the corresponding amine with one less carbon atom.[1] This strategy is particularly useful when the corresponding cyclopropanecarboxylic acid is readily available. The modern application of this reaction often employs diphenylphosphoryl azide (DPPA) in a one-pot procedure, which is safer than the traditional method involving the isolation of potentially explosive acyl azides.[8][9]

Causality of Experimental Choices:

-

Azide Source: Diphenylphosphoryl azide (DPPA) is a stable, commercially available reagent that serves as a safe in-situ source of the acyl azide intermediate.[8][9][10]

-

Solvent: Aprotic solvents such as THF or toluene are used to avoid premature reaction of the isocyanate intermediate.

-

Trapping Agent: The isocyanate intermediate can be trapped with an alcohol (e.g., t-butanol) to form a stable carbamate (e.g., Boc-protected amine), which can be easily deprotected under acidic conditions. Trapping with water leads directly to the amine via an unstable carbamic acid.

Workflow Diagram:

Caption: Workflow for Curtius Rearrangement.

Detailed Protocol: Synthesis of 1-Cyclopropylcyclopropylamine from 1-Cyclopropylcyclopropanecarboxylic Acid

Step 1: Curtius Rearrangement and Carbamate Formation

-

To a stirred solution of 1-cyclopropylcyclopropanecarboxylic acid (1.0 equiv.) in anhydrous toluene or THF (5-10 volumes), add triethylamine (1.1 equiv.).

-

Add diphenylphosphoryl azide (DPPA) (1.05 equiv.) dropwise at room temperature.

-

After stirring for a short period at room temperature, slowly heat the reaction mixture to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.

-

After the rearrangement is complete (monitor by IR for the disappearance of the acyl azide and appearance of the isocyanate stretch, or by TLC), add anhydrous t-butanol (1.5 equiv.) to the reaction mixture.

-

Continue to heat at reflux until the isocyanate is fully converted to the Boc-protected amine (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude Boc-protected amine can be purified by column chromatography or recrystallization.

Step 2: Deprotection to the Primary Amine

-

Dissolve the purified Boc-protected amine in a suitable solvent such as diethyl ether, dioxane, or dichloromethane (5-10 volumes).

-

Add an excess of a strong acid, such as a solution of HCl in diethyl ether or trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

If an HCl salt is formed, it may precipitate from the solution and can be collected by filtration. If TFA is used, the solvent and excess TFA can be removed under reduced pressure.

-

The resulting amine salt can be converted to the free amine by treatment with a base and extraction into an organic solvent.

| Parameter | Typical Range/Value | Rationale |

| Azide Source | DPPA | Safe and efficient for one-pot Curtius rearrangement.[8][9] |

| Solvent | Toluene, THF | Anhydrous, aprotic solvents compatible with the reaction. |

| Trapping Agent | t-Butanol | Forms a stable, easily cleavable Boc-carbamate. |

| Deprotection Agent | HCl in Ether, TFA | Strong acids for efficient removal of the Boc group. |

III. Enzymatic Kinetic Resolution

Enzymatic methods are increasingly employed for the synthesis of chiral compounds due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[13] For the synthesis of optically active 1-cyclopropylalkyl-1-amines, enzymatic kinetic resolution (EKR) of a racemic amine is a particularly effective strategy. Lipases are commonly used enzymes for this purpose, catalyzing the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted.[14]

Causality of Experimental Choices:

-

Enzyme: Lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), are robust and versatile enzymes that can accept a wide range of substrates.[2][15]

-

Acyl Donor: Simple esters, such as ethyl acetate, can serve as both the acyl donor and the solvent, providing a green and efficient system. Vinyl acetate is another effective acyl donor that drives the reaction to completion.

-

Solvent: A non-polar organic solvent like toluene or hexane is often used to maintain the enzyme's activity.

-

Separation: The acylated amine (amide) and the unreacted amine have different physical and chemical properties, allowing for their separation by extraction or chromatography.

Workflow Diagram:

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Cyclopropylethylamine

-

To a solution of racemic 1-cyclopropylethylamine (1.0 equiv.) in a suitable organic solvent (e.g., toluene, 10-20 volumes), add the acyl donor (e.g., ethyl acetate, 0.6 equiv.).

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

Stir the suspension at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral GC or HPLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-